molecular formula C9H9N5 B13102822 4-(3-Methylpyrazin-2-yl)pyrimidin-2-amine CAS No. 913322-75-5

4-(3-Methylpyrazin-2-yl)pyrimidin-2-amine

Cat. No.: B13102822
CAS No.: 913322-75-5
M. Wt: 187.20 g/mol
InChI Key: WAULEGQUIOBFPA-UHFFFAOYSA-N
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Description

4-(3-Methylpyrazin-2-yl)pyrimidin-2-amine is an organic compound that belongs to the class of heterocyclic aromatic amines It features a pyrimidine ring fused with a pyrazine ring, both of which are nitrogen-containing heterocycles

Preparation Methods

The synthesis of 4-(3-Methylpyrazin-2-yl)pyrimidin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyrazine-2-carboxylic acid with guanidine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically proceeds under reflux conditions, leading to the formation of the desired product after purification .

Industrial production methods may involve the use of more scalable and cost-effective processes, such as catalytic hydrogenation or continuous flow synthesis. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

4-(3-Methylpyrazin-2-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper sulfate. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

4-(3-Methylpyrazin-2-yl)pyrimidin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Methylpyrazin-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

4-(3-Methylpyrazin-2-yl)pyrimidin-2-amine can be compared with other similar compounds, such as:

    Imatinib: A well-known kinase inhibitor used in the treatment of chronic myelogenous leukemia.

    Nilotinib: Another kinase inhibitor with a pyrimidine core, used for similar therapeutic purposes.

Properties

CAS No.

913322-75-5

Molecular Formula

C9H9N5

Molecular Weight

187.20 g/mol

IUPAC Name

4-(3-methylpyrazin-2-yl)pyrimidin-2-amine

InChI

InChI=1S/C9H9N5/c1-6-8(12-5-4-11-6)7-2-3-13-9(10)14-7/h2-5H,1H3,(H2,10,13,14)

InChI Key

WAULEGQUIOBFPA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1C2=NC(=NC=C2)N

Origin of Product

United States

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